Terminal Alkyne Functional Handle: Unique Reactivity Differentiation vs. N-Methyl and N-Aryl Piperidine Analogs
The target compound is the only analog within the identified 6-ethoxy-benzothiazole-piperidine carboxamide subset that bears a terminal alkyne (prop-2-ynyl) substituent. This functional group enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry, a bioorthogonal ligation reaction with demonstrated rate constants typically in the range of 10–10² M⁻¹s⁻¹ for Cu(I)-catalyzed systems [1]. In contrast, the closest identified comparators — N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-{[(4-fluorophenyl)carbamoyl]methyl}piperidine-4-carboxamide (CAS 954079-54-0) and 1-(6-ethoxy-1,3-benzothiazol-2-yl)-N-methylpiperidine-4-carboxamide — carry aryl-carbamoylmethyl and N-methyl substituents respectively, neither of which is competent for CuAAC . The alkyne moiety also provides a potential warhead for covalent irreversible inhibition via enzyme-catalyzed nucleophilic addition, a strategy employed by approved covalent drugs such as afatinib and ibrutinib [2].
| Evidence Dimension | Presence of terminal alkyne functional group |
|---|---|
| Target Compound Data | Terminal alkyne (prop-2-ynyl) present on piperidine N |
| Comparator Or Baseline | CAS 954079-54-0: 4-fluorophenylcarbamoylmethyl (no alkyne); N-methyl analog: methyl (no alkyne); FAAH inhibitor 1 (CAS 326866-17-5): thiophenylsulfonyl (no alkyne) |
| Quantified Difference | Qualitative: alkyne present vs. absent; enables CuAAC click chemistry (rate constants ~10–10² M⁻¹s⁻¹) unavailable to comparators |
| Conditions | Structural comparison based on published/listed chemical structures |
Why This Matters
The terminal alkyne enables modular derivatization via click chemistry for probe synthesis, target identification, or bioconjugation applications that are inaccessible with N-methyl, N-aryl, or N-sulfonyl analogs — a decisive factor for chemical biology and drug discovery procurement.
- [1] Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective 'ligation' of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. doi:10.1002/1521-3773(20020715)41:14<2596::AID-ANIE2596>3.0.CO;2-4 View Source
- [2] Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317. doi:10.1038/nrd3410 View Source
